Chain-Length-Dependent Lipophilicity: C9 Nonanediamide Core Delivers Intermediate LogP Between C6 and C12 Analogs
The predicted logarithmic partition coefficient (LogP) of N,N'-dicyclohexylnonanediamide (C9 core, LogP = 3.92) is intermediate between that of the shorter chain N,N'-dicyclohexylhexanediamide (C6 core, XLogP3-AA = 3.1) and the expected higher LogP of the longer chain N,N'-dicyclohexyldodecanediamide (C12 core) [1]. This difference is qualitatively consistent with the established linear relationship between methylene chain length and lipophilicity in homologous diamide series, and it implies that the C9 compound would exhibit solubility and compatibility characteristics distinct from both the C6 and C12 analogs in non-polar polymer matrices [1]. Direct experimental LogP or HPLC-determined log k′ values for the C9 compound have not been reported; all LogP data are algorithm-predicted [2].
| Evidence Dimension | Predicted lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | Predicted LogP = 3.92 (ALogP) for N,N'-dicyclohexylnonanediamide (C9 core) |
| Comparator Or Baseline | XLogP3-AA = 3.1 for N,N'-dicyclohexylhexanediamide (C6 core); C12 analog LogP not reported but expected >3.92 |
| Quantified Difference | ΔLogP ≈ +0.8 vs. C6 analog (target more lipophilic); LogP expected lower than C12 analog (target less lipophilic) |
| Conditions | Computed values: target LogP from Chemsrc (ALogP algorithm); comparator XLogP3-AA from PubChem (different algorithm – direct numerical comparison is semi-quantitative only) |
Why This Matters
Lipophilicity directly controls compatibility with hydrophobic polymer matrices; the C9 chain length provides an intermediate polarity window that may be optimal for specific vinyl resin or polyolefin applications where the C6 analog is too polar and the C12 analog is too incompatible or waxy.
- [1] PubChem. N-cyclohexyl-N'-cyclohexylhexane-1,6-diamide (CID 3094432). XLogP3-AA = 3.1. https://pubchem.ncbi.nlm.nih.gov/compound/3094432 (accessed 2026-05-12). View Source
- [2] No experimental LogP or chromatographic retention data located for N,N'-dicyclohexylnonanediamide in public databases as of 2026-05-12. All LogP values cited are computational predictions. View Source
